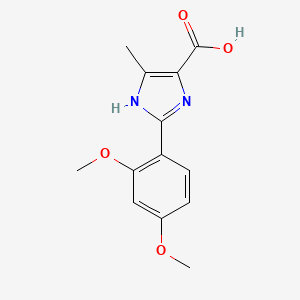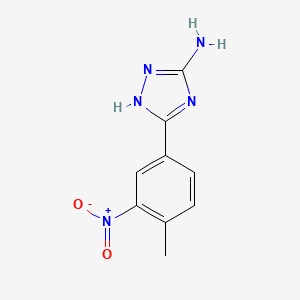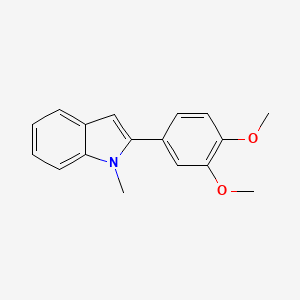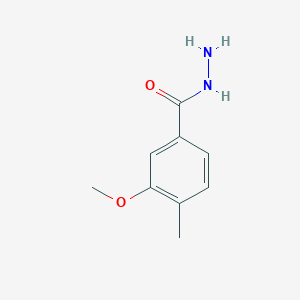![molecular formula C24H24O2 B15333393 [(1R,2R)-2-[(Trityloxy)methyl]cyclopropyl]methanol](/img/structure/B15333393.png)
[(1R,2R)-2-[(Trityloxy)methyl]cyclopropyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1R,2R)-2-[(Trityloxy)methyl]cyclopropyl]methanol is a chemical compound with the molecular formula C24H24O2 and a molecular weight of 344.45 g/mol . This compound is characterized by the presence of a cyclopropyl group, a trityloxy group, and a methanol group. It is primarily used in research and development settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,2R)-2-[(Trityloxy)methyl]cyclopropyl]methanol typically involves the reaction of cyclopropylmethanol with trityl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the trityl chloride . The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
This includes optimizing reaction conditions, using larger reaction vessels, and employing more efficient purification techniques to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
[(1R,2R)-2-[(Trityloxy)methyl]cyclopropyl]methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group in the methanol moiety can be oxidized to form an aldehyde or a carboxylic acid.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The trityloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted cyclopropylmethanol derivatives.
Applications De Recherche Scientifique
[(1R,2R)-2-[(Trityloxy)methyl]cyclopropyl]methanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [(1R,2R)-2-[(Trityloxy)methyl]cyclopropyl]methanol involves its interaction with specific molecular targets. The trityloxy group can enhance the compound’s stability and facilitate its binding to target proteins or enzymes. The cyclopropyl group may contribute to the compound’s unique reactivity and biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopropylmethanol: Lacks the trityloxy group, resulting in different reactivity and applications.
Trityl Alcohol: Contains the trityl group but lacks the cyclopropyl moiety.
Cyclopropylcarbinol: Similar structure but without the trityloxy group.
Uniqueness
[(1R,2R)-2-[(Trityloxy)methyl]cyclopropyl]methanol is unique due to the presence of both the trityloxy and cyclopropyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in similar compounds .
Propriétés
Formule moléculaire |
C24H24O2 |
|---|---|
Poids moléculaire |
344.4 g/mol |
Nom IUPAC |
[2-(trityloxymethyl)cyclopropyl]methanol |
InChI |
InChI=1S/C24H24O2/c25-17-19-16-20(19)18-26-24(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-15,19-20,25H,16-18H2 |
Clé InChI |
RIGYXNSQLNSSFL-UHFFFAOYSA-N |
SMILES canonique |
C1C(C1COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4S)-4-benzyl-3-[(2R)-2-{[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl}-3-methylbutanoyl]-1,3-oxazolidin-2-one](/img/structure/B15333319.png)

![(3R,5R)-1-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)pyrrolidine-3-carboxylic acid](/img/structure/B15333328.png)

![3-Phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B15333343.png)
![1-[4-Chloro-2-(trifluoromethyl)phenyl]guanidine](/img/structure/B15333349.png)






![4-[5-Chloro-2-[4-(trimethylsilyl)-1H-1,2,3-triazol-1-yl]phenyl]-6-methoxypyrimidine](/img/structure/B15333412.png)
